haloxyfop-P-methyl

Description

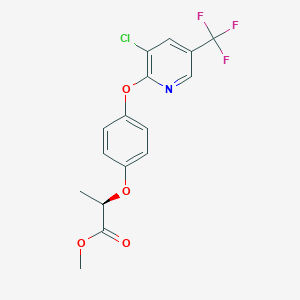

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSWTRQUCLNFOM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058249 | |

| Record name | Haloxyfop-P-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72619-32-0 | |

| Record name | Haloxyfop-P-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72619-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-P-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-P-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-P-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Haloxyfop-P-methyl in Grasses

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or 'FOP') chemical family.[1][2] It is renowned for its high efficacy in controlling a broad spectrum of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and canola.[3] The herbicidal activity is derived from the R-(+)-enantiomer of haloxyfop (B150297), which is significantly more biologically active than its S-(-)-isomer.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its biochemical target, the physiological ramifications of its inhibitory action, the basis for its crop selectivity, and protocols for its scientific investigation.

The Core Mechanism of Action

The herbicidal effect of this compound is a multi-step process that begins with its application and culminates in the death of the target grass weed.

Absorption, Translocation, and Metabolism

Applied as a methyl ester to enhance foliar penetration, this compound is rapidly absorbed by the leaves of grass weeds.[1][6] Once inside the plant, the ester linkage is quickly hydrolyzed to the biologically active acid form, haloxyfop.[7] This active moiety is systemic and highly mobile, translocated through both the xylem and phloem to areas of active growth, primarily the meristematic tissues (growing points) in shoots, roots, and rhizomes, where it accumulates.[1]

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

The primary and definitive target of haloxyfop is the enzyme Acetyl-Coenzyme A Carboxylase (ACCase; EC 6.4.1.2).[1][4][8] ACCase is a pivotal, biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[8][9] This ATP-dependent reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA.[9][10][11]

Molecular Interaction and Inhibition

Haloxyfop acts as a potent, reversible, and noncompetitive inhibitor of grass ACCase.[4][12] Structural studies have revealed that it binds to the carboxyltransferase (CT) domain of the enzyme.[2][11] This binding site is located at the interface of the CT dimer.[11] By binding to this domain, haloxyfop prevents the transfer of the carboxyl group to acetyl-CoA, thereby blocking the formation of malonyl-CoA.[2][11] Kinetic studies have shown that the inhibition is noncompetitive with respect to the substrates acetyl-CoA, MgATP, and bicarbonate.[4]

Physiological Consequences of ACCase Inhibition

The inhibition of ACCase has catastrophic consequences for the plant cell. Malonyl-CoA is the essential two-carbon donor for the fatty acid synthase (FAS) complex, which builds the hydrocarbon chains of fatty acids.[10][13] By halting malonyl-CoA production, haloxyfop effectively shuts down the entire fatty acid synthesis pathway.[8]

Fatty acids are indispensable for several vital cellular functions:

-

Cell Membrane Integrity : They are the fundamental building blocks of phospholipids (B1166683) and glycolipids, which form the lipid bilayers of all cellular membranes.[10]

-

Energy Storage : Fatty acids are stored as triacylglycerols, serving as a critical energy reserve.[10]

-

Cuticle Formation : The plant's protective outer layer, the cuticle, is made of cutin, a polymer of fatty acids, which prevents desiccation.

The cessation of fatty acid synthesis prevents the formation of new cell membranes, which is particularly devastating in the rapidly dividing cells of the meristematic tissues.[1] This leads to a breakdown of cell integrity, cessation of growth, and necrosis of the growing points, a symptom often referred to as a "rotten growing point" or "deadheart".[1] Visible symptoms, such as chlorosis and necrosis of new leaves, typically appear within one to three weeks following application, leading to the death of the plant.[1]

The Basis of Selectivity

A key attribute of this compound is its ability to control grass weeds without harming broadleaf crops. This selectivity is primarily based on a fundamental structural difference in the target ACCase enzyme between these two plant groups.[4]

-

Grasses (Monocots) possess a homomeric (eukaryotic-type) ACCase in both their cytoplasm and plastids (the site of fatty acid synthesis). This form of the enzyme is highly susceptible to inhibition by haloxyfop.[3]

-

Broadleaf Plants (Dicots) also have the susceptible homomeric ACCase in their cytoplasm, but critically, they possess a heteromeric (prokaryotic-type) ACCase within their plastids. This prokaryotic form is structurally different and insensitive to AOPP herbicides.

Because fatty acid synthesis for membrane production occurs in the plastids, the resistant ACCase in broadleaf crops allows them to continue producing essential lipids, rendering them tolerant to the herbicide.[4]

Quantitative Inhibition Data

The potency of haloxyfop is quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values demonstrate the high affinity of the herbicide for the target enzyme in susceptible species.

| Herbicide | Species | Enzyme Source | Parameter | Value (µM) | Reference |

| Haloxyfop-acid | Wheat (Triticum aestivum) | Purified ACCase | K_is_ (vs Acetyl-CoA) | 0.06 | [4] |

| Haloxyfop-acid | Corn (Zea mays) | Purified ACCase | K_is_ (vs Acetyl-CoA) | 0.05 | [4] |

| Haloxyfop-acid | Barley (Hordeum vulgare) | Purified ACCase | K_is_ (vs Acetyl-CoA) | 0.05 | [4] |

| Haloxyfop-acid | Mung Bean (Vigna radiata) | Purified ACCase | K_is_ (vs Acetyl-CoA) | 515 | [4] |

| Haloxyfop-acid | Quizalofop-Susceptible Wheat | Crude Extract | I_50_ | 0.968 | [12] |

| Haloxyfop-acid | Quizalofop-Resistant Wheat (1 mutation) | Crude Extract | I_50_ | 2.50 | [12] |

| Haloxyfop-acid | Quizalofop-Resistant Wheat (2 mutations) | Crude Extract | I_50_ | 7.63 | [12] |

Experimental Protocols

Key Experiment: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol details a standard method for determining the inhibitory effect of haloxyfop on ACCase activity by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.

1. Materials and Reagents:

-

Plant Tissue: Young, actively growing leaf tissue from a susceptible grass species (e.g., maize, barley).

-

Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM Dithiothreitol (DTT), 10% (v/v) glycerol, 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF).

-

Assay Buffer: 100 mM HEPES-KOH (pH 8.0), 50 mM KCl, 2 mM DTT.

-

Substrates: Acetyl-CoA, ATP, MgCl₂, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

Inhibitor: Haloxyfop-acid dissolved in a suitable solvent (e.g., DMSO).

-

Termination Solution: 6 M Hydrochloric acid (HCl).

-

Equipment: Mortar and pestle, refrigerated centrifuge, microcentrifuge tubes, water bath or incubator (32-37°C), liquid scintillation vials, scintillation cocktail, liquid scintillation counter.

2. Procedure:

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh leaf tissue and immediately place in liquid nitrogen or on ice.

-

Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Homogenize the powder in 5-10 mL of ice-cold Extraction Buffer.

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet membranes.

-

The resulting supernatant is the partially purified enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

ACCase Activity Assay:

-

Prepare a master mix of the assay components in the Assay Buffer. For a final reaction volume of 200 µL, the final concentrations should be approximately: 5 mM ATP, 5 mM MgCl₂, 0.5 mM Acetyl-CoA, and 5 mM NaH¹⁴CO₃ (with a specific activity of ~1 µCi/µmol).

-

For inhibition assays, add varying concentrations of haloxyfop-acid (e.g., 0.01 µM to 100 µM) to the reaction tubes. Include a solvent control (DMSO only) and a no-enzyme control. Pre-incubate the enzyme with the inhibitor for 5-10 minutes on ice.

-

Initiate the reaction by adding 20-50 µg of the enzyme extract to the reaction tubes.

-

Incubate the reaction at 32°C for 10-20 minutes. Ensure the reaction is in the linear range with respect to time and protein concentration.

-

Terminate the reaction by adding 50 µL of 6 M HCl. This acidifies the mixture, stopping the enzymatic reaction and driving off unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.

-

Evaporate the samples to dryness in a fume hood or using a vacuum concentrator.

-

Resuspend the pellet in 200 µL of water.

-

Add the resuspended sample to a scintillation vial containing 4-5 mL of scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter. The measured radioactivity is proportional to the amount of acid-stable ¹⁴C-malonyl-CoA formed.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (nmol of product formed per minute per mg of protein).

-

For inhibition studies, plot the percentage of ACCase activity relative to the solvent control against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of haloxyfop required to inhibit enzyme activity by 50%).

-

Mandatory Visualizations

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 3. Acidic herbicide in focus: haloxyfop - Eurofins Scientific [eurofins.de]

- 4. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. file.sdiarticle3.com [file.sdiarticle3.com]

- 9. aocs.org [aocs.org]

- 10. longdom.org [longdom.org]

- 11. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 12. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Pathway of Acetyl-CoA Carboxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathways governing the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. This document details the regulatory mechanisms of ACC, the modes of action of its inhibitors, and key experimental protocols for studying its activity.

Introduction to Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in the de novo synthesis of fatty acids.[2][3] In mammals, two main isoforms of ACC exist: ACC1 and ACC2.[1][4][5]

-

ACC1 is primarily located in the cytosol of lipogenic tissues such as the liver and adipose tissue. It is mainly involved in the synthesis of fatty acids for storage and as components of complex lipids.[4][6][7]

-

ACC2 is found on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle.[4][5][8] The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2][4][6][8]

Due to its central role in regulating both fatty acid synthesis and oxidation, ACC has emerged as a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[2][4][7][9][10] Inhibition of ACC can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby reducing lipid accumulation.[4][5]

Regulation of Acetyl-CoA Carboxylase Activity

The activity of ACC is tightly regulated through a combination of allosteric modulation and covalent modification, ensuring a coordinated response to the cell's energy status and hormonal signals.

Allosteric Regulation

-

Citrate: Citrate, a key intermediate in the citric acid cycle, acts as a feed-forward allosteric activator of ACC.[2] High levels of citrate, indicative of an energy-replete state, promote the polymerization of inactive ACC dimers into active filamentous structures.

-

Long-chain fatty acyl-CoAs: As the end-products of fatty acid synthesis, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, exert negative feedback inhibition on ACC.[1][2] They promote the depolymerization of the active filaments back to inactive dimers.[6]

Covalent Modification: Phosphorylation

Reversible phosphorylation is a primary mechanism for the short-term regulation of ACC activity.

-

AMP-activated protein kinase (AMPK): AMPK is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[11][12][13] Upon activation, AMPK phosphorylates ACC1 at Ser79 and ACC2 at Ser212 (in humans), leading to the inactivation of the enzyme.[14] This phosphorylation event is a key mechanism to switch off fatty acid synthesis and promote fatty acid oxidation to restore cellular energy levels.[13][15]

-

Protein Kinase A (PKA): PKA can also phosphorylate and inactivate ACC in response to hormonal signals like glucagon (B607659) and epinephrine, which signal a need for energy mobilization.[1]

-

Dephosphorylation: Protein phosphatases, such as protein phosphatase 2A (PP2A), can dephosphorylate ACC, leading to its activation. Insulin (B600854) signaling can promote this dephosphorylation, thereby stimulating fatty acid synthesis.[16][17]

Signaling Pathways of ACC Inhibition

AMPK Signaling Pathway

The AMPK signaling pathway is a central regulator of cellular energy homeostasis and a key inhibitor of ACC.[11][12] When the cellular energy charge is low, an increased AMP/ATP ratio leads to the activation of AMPK. Activated AMPK then phosphorylates and inactivates ACC, thus conserving ATP by inhibiting fatty acid synthesis.[13]

Insulin Signaling Pathway

Insulin signaling, indicative of a high-energy state (high blood glucose), promotes the activation of ACC.[18][19] Insulin activates protein phosphatases that dephosphorylate and activate ACC.[17] Furthermore, insulin can inhibit AMPK activity, thereby preventing the phosphorylation and inactivation of ACC.[16] This coordinated regulation ensures that excess energy is stored as fatty acids.

Pharmacological Inhibition of ACC

A number of small molecule inhibitors targeting ACC have been developed for therapeutic purposes. These inhibitors can be classified based on their mechanism of action and isoform selectivity.

Quantitative Data on ACC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable ACC inhibitors against the human ACC1 and ACC2 isoforms.

| Inhibitor | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Selectivity | Reference(s) |

| Firsocostat (GS-0976) | 2.1 | 6.1 | Dual | [9][14][20][21] |

| MK-4074 | ~3 | ~3 | Dual | [1][21] |

| ND-646 | 3.5 | 4.1 | Dual | [9][21] |

| ND-654 | 3 | 8 | Dual | [9][22] |

| PF-05175157 | 27.0 | 33.0 | Dual | [9][21] |

| CP-640186 | 53 (rat) | 61 (rat) | Dual | [21] |

| PF-05221304 | 13 | 9 | Dual | [9] |

| ACC2 inhibitor 2e | 1950 | 1.9 | ACC2 selective | [9] |

| A-908292 | >30,000 | 38 | ACC2 selective | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ACC inhibition.

ACC Activity Assay (Spectrophotometric)

This assay measures ACC activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT, 20 mM KHCO3, 0.5 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 10 units/mL pyruvate (B1213749) kinase, 10 units/mL lactate (B86563) dehydrogenase.

-

Substrate: Acetyl-CoA (10 mM stock).

-

Enzyme: Purified or partially purified ACC.

-

Inhibitor stocks.

Procedure:

-

Prepare the reaction mixture containing all components of the Reaction Buffer.

-

Add the ACC enzyme preparation to the reaction mixture and pre-incubate for 5 minutes at 37°C.

-

To measure inhibitor activity, add the desired concentration of the inhibitor to the reaction mixture during the pre-incubation step.

-

Initiate the reaction by adding acetyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of ACC is proportional to this rate.

Western Blotting for Phosphorylated ACC (p-ACC)

This protocol details the detection of phosphorylated ACC (e.g., at Ser79) in cell or tissue lysates.

Materials:

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-p-ACC (Ser79) and mouse anti-total ACC.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature protein lysates in SDS sample buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ACC (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total ACC to normalize for protein loading.

Cellular Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis in cultured cells by monitoring the incorporation of radiolabeled acetate (B1210297) into lipids.[23]

Materials:

-

Cultured cells (e.g., HepG2).

-

[14C]-acetic acid.

-

Cell lysis buffer.

-

Organic solvent for lipid extraction (e.g., hexane:isopropanol, 3:2 v/v).

-

Scintillation cocktail and counter.

Procedure:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

Treat cells with the ACC inhibitor or vehicle control for the desired time.

-

Add [14C]-acetic acid to the culture medium and incubate for a defined period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the lipids using an organic solvent.

-

Separate the lipid-containing organic phase.

-

Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

Measurement of Malonyl-CoA by HPLC

This method allows for the quantification of intracellular malonyl-CoA levels.[2][6][24]

Materials:

-

Cell or tissue samples.

-

Perchloric acid or trichloroacetic acid for extraction.[2][6]

-

Solid-phase extraction (SPE) columns.

-

HPLC system with a C18 reverse-phase column.

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent).

-

Malonyl-CoA standard.

Procedure:

-

Extraction: Homogenize frozen cell or tissue samples in cold perchloric acid or trichloroacetic acid to precipitate proteins and extract acyl-CoAs.[2][6]

-

Purification: Centrifuge the homogenate and purify the supernatant containing malonyl-CoA using an SPE column.

-

HPLC Analysis: Inject the purified extract onto the HPLC system. Separate the acyl-CoAs using a gradient elution with an appropriate mobile phase.

-

Detection: Monitor the elution profile at a specific wavelength (e.g., 254 nm or 260 nm).

-

Quantification: Identify and quantify the malonyl-CoA peak by comparing its retention time and peak area to that of a known amount of malonyl-CoA standard.

Conclusion

The inhibition of acetyl-CoA carboxylase represents a promising therapeutic strategy for a range of metabolic diseases. A thorough understanding of the complex regulatory pathways governing ACC activity, coupled with robust experimental methodologies, is essential for the successful development of novel ACC inhibitors. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. Acetyl-CoA carboxylase 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Insulin activation of acetyl-CoA carboxylase accompanied by inhibition of the 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chronic Suppression of Acetyl-CoA Carboxylase 1 in β-Cells Impairs Insulin Secretion via Inhibition of Glucose Rather Than Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Haloxyfop-P-methyl

For Researchers, Scientists, and Drug Development Professionals

Haloxyfop-P-methyl is the R-enantiomer of haloxyfop-methyl (B155383) and a prominent member of the aryloxyphenoxypropionate class of herbicides.[1] It is a selective, post-emergence herbicide highly effective against annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, and canola.[2][3] Its efficacy stems from its targeted inhibition of a key enzyme in plant fatty acid synthesis.[4] This guide provides a detailed overview of its chemical properties, a common synthesis pathway with an experimental protocol, and its biochemical mechanism of action.

Chemical and Physical Properties

This compound is the herbicidally active isomer of the racemic mixture.[1][5] It is formulated as a methyl ester to enhance its absorption through the plant cuticle.[4] Once absorbed, it is rapidly hydrolyzed to the active herbicidal acid, haloxyfop-P.[3][4] The molecule is lipophilic, as indicated by its octanol/water partition coefficient (log Pow = 4.0), though the active acid form is less so.[3][6]

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | methyl (2R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate | [7] |

| CAS Number | 72619-32-0 | [2][7] |

| Molecular Formula | C₁₆H₁₃ClF₃NO₄ | [2][7] |

| Molecular Weight | 375.72 g/mol | [7][8] |

| Physical State | Light amber colored, viscous liquid | [1][6] |

| Melting Point | 55 - 57 °C (for racemic haloxyfop-methyl) | [9] |

| Boiling Point | 390.8 ± 42.0 °C (Predicted) | [10] |

| Water Solubility | 8.74 mg/L at 20 °C | [10] |

| Vapor Pressure | 2.6 x 10⁻⁵ Pa at 20°C | [3][6] |

| log Pow (Octanol/Water) | 4.0 | [3][6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the formation of a key ether linkage through nucleophilic aromatic substitution.[1] A common and efficient route involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester.[1][11]

A generalized reaction scheme is as follows:

-

Preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine : This intermediate can be synthesized from 2-chloro-5-(chloromethyl)pyridine (B46043) through chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by fluorination.[11]

-

Nucleophilic Aromatic Substitution : The key step is the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)methyl propionate.[11] The phenoxide ion acts as a nucleophile, displacing one of the chlorine atoms on the pyridine (B92270) ring to form the desired ether linkage.

References

- 1. This compound (Ref: DE 535) [sitem.herts.ac.uk]

- 2. pomais.com [pomais.com]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. benchchem.com [benchchem.com]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. This compound | C16H13ClF3NO4 | CID 13363033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Haloxyfop-methyl | C16H13ClF3NO4 | CID 50896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ars.usda.gov [ars.usda.gov]

- 10. This compound [chembk.com]

- 11. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photolytic and Hydrolytic Breakdown of Haloxyfop-P-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic and photolytic degradation pathways of haloxyfop-P-methyl, the herbicidally active R-enantiomer of haloxyfop-methyl.[1][2] Understanding these degradation processes is critical for environmental fate analysis, residue monitoring, and regulatory assessment. This document details the primary breakdown products, degradation kinetics, and the experimental methodologies used to elucidate these pathways.

Hydrolytic Degradation

Hydrolysis is a primary abiotic degradation pathway for this compound in aqueous environments. The process involves the cleavage of the methyl ester bond to form its corresponding carboxylic acid, haloxyfop-P, which is the herbicidally active moiety.[3][4] This transformation is significantly influenced by pH.

Hydrolysis Pathway and Products

The principal hydrolytic reaction is the conversion of this compound to haloxyfop-P acid. This reaction is rapid and is considered the first and most significant step in its environmental degradation in both water and soil.[5][6][7]

Quantitative Hydrolysis Data

The rate of hydrolysis is highly dependent on the pH of the medium. The reaction is faster under alkaline conditions and significantly slower in acidic environments.[4][8]

| pH | Temperature (°C) | Half-life (DT₅₀) | Primary Product | Reference |

| 4 | 20 | Stable | - | [8] |

| 5 | 22 | 161 days | Haloxyfop-P | [4] |

| 5 | 25 | 141 days | Haloxyfop-P | [4] |

| 7 | 20 | 43 days | Haloxyfop-P | [8] |

| 7 | 22 | 16 days | Haloxyfop-P | [4] |

| 7 | 25 | 18 days | Haloxyfop-P | [4] |

| 9 | 20 | 0.63 days (15.1 hours) | Haloxyfop-P | [8] |

| 9 | 22 | <1 day | Haloxyfop-P | [4] |

| 9 | 25 | 2 hours | Haloxyfop-P | [4] |

Table 1: Summary of Hydrolytic Degradation Half-lives for this compound at Various pH Levels.

Under typical environmental conditions (pH 7-9), this compound rapidly hydrolyzes to haloxyfop-P, with the acid reaching up to 99.1% of the initial concentration.[8]

Experimental Protocol: Hydrolysis Study

This protocol outlines a standard laboratory procedure for determining the rate of hydrolysis of this compound as a function of pH, adhering to OECD Guideline 111.

Objective: To determine the abiotic hydrolysis rate of this compound in sterile aqueous buffer solutions at different pH values.

Materials:

-

This compound, analytical standard (>98% purity)

-

Sterile aqueous buffer solutions:

-

pH 4 (e.g., acetate (B1210297) buffer)

-

pH 7 (e.g., phosphate (B84403) buffer)

-

pH 9 (e.g., borate (B1201080) buffer)

-

-

Acetonitrile (B52724) (HPLC grade)

-

Incubator/water bath with temperature control (e.g., 20°C or 25°C)

-

Sterile, light-protected vessels (e.g., amber glass flasks)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of acetonitrile. Spike the sterile buffer solutions with the stock solution to achieve a final concentration relevant to environmental conditions (e.g., 1-10 mg/L). The volume of acetonitrile should not exceed 1% of the total solution volume.

-

Incubation: Dispense aliquots of the test solutions into the sterile, light-protected vessels. Place the vessels in a temperature-controlled incubator in the dark to prevent photodegradation.

-

Sampling: Collect samples from each pH solution at predetermined time intervals. The sampling frequency should be adjusted based on the expected degradation rate (e.g., more frequent for pH 9).

-

Analysis: Immediately analyze the samples using a validated HPLC method to quantify the concentration of this compound and its primary degradate, haloxyfop-P.

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation kinetics (typically pseudo-first-order) and calculate the half-life (DT₅₀) using appropriate software.

Hydrolysis Pathway Diagram

References

- 1. This compound (Ref: DE 535) [sitem.herts.ac.uk]

- 2. This compound | C16H13ClF3NO4 | CID 13363033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. fao.org [fao.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

An In-depth Technical Guide to the Soil Metabolism and Half-Life of Haloxyfop-P-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil metabolism and half-life of haloxyfop-P-methyl, a selective post-emergence herbicide. The information presented is curated from scientific literature and regulatory documents to assist researchers and professionals in understanding its environmental fate.

Executive Summary

This compound undergoes rapid transformation in the soil environment. The parent ester is quickly hydrolyzed to its active form, haloxyfop-P acid. This primary metabolite is then further degraded by soil microorganisms. The rate of degradation is influenced by soil type, temperature, and moisture content. This guide details the metabolic pathways, degradation kinetics, and experimental methodologies used to assess the environmental persistence of this herbicide.

Soil Metabolism of this compound

The metabolism of this compound in soil is a multi-step process initiated by the cleavage of the methyl ester. This hydrolysis is a rapid chemical process that can occur in both fresh and sterile soil, indicating it is not solely microbially mediated[1]. The resulting haloxyfop-P acid is the primary herbicidally active compound and the main residue in the short term[1].

Subsequent degradation of haloxyfop-P acid is primarily a biological process mediated by soil microorganisms[2][3]. Under aerobic conditions, the acid is metabolized into several key products. The major degradation pathway involves the formation of a phenol (B47542) metabolite, 4-(3-chloro-5-trifluoromethyl-2-pyridyloxyphenol), and subsequently a pyridinol metabolite, 3-chloro-5-trifluoromethylpyridin-2-ol[4]. Mineralization to CO2 also occurs, though at a slower rate[4][5]. In some studies, a pyridinone metabolite has also been identified and noted for its persistence[1].

Under anaerobic conditions, the initial rapid hydrolysis of the methyl ester to haloxyfop (B150297) acid still occurs. However, the subsequent degradation of the acid is significantly slower, with little to no breakdown observed over extended periods in some studies[4].

It is also important to note the stereochemistry of haloxyfop. The herbicidal activity resides in the R-enantiomer (haloxyfop-P). In soil, a microbially mediated stereochemical inversion can occur, leading to the preferential formation of the R-isomer from the S-isomer[2][4].

Degradation Half-Life

The persistence of this compound and its primary metabolite, haloxyfop-P acid, in soil is typically characterized by their dissipation half-life (DT50).

This compound Half-Life

The hydrolysis of this compound to haloxyfop-P acid is very rapid. Under aerobic soil conditions, the half-life of the parent ester is consistently reported to be very short.

| Soil Condition | Temperature (°C) | Half-Life (DT50) in Days | Reference |

| Aerobic | 20 | ~0.5 | [1][5] |

| Aerobic | Not Specified | A few hours | [2][3] |

Haloxyfop-P Acid Half-Life

The degradation of haloxyfop-P acid is more variable and dependent on soil properties and environmental conditions.

| Soil Condition | Soil Type | Temperature (°C) | Half-Life (DT50) in Days | Reference |

| Aerobic | Various (n=8) | 20 | 9 - 21 | [1] |

| Aerobic | Subsoils with low organic carbon | 20 | 28 and 129 | [1] |

| Aerobic | Marcham soils | Not Specified | 9 | [4] |

| Aerobic | Speyer 2.2 sandy loam | Not Specified | 20 | [4] |

| Aerobic | Loamy sand | 20 | 9.1 | [5] |

| Aerobic | Loamy clay | 20 | 17 | [5] |

| Aerobic | Slightly loamy sand | 20 | 20 | [5] |

| Aerobic | Rhizosphere soil | Not Specified | 2.6 - 4.9 | [6] |

| Anaerobic | Mississippi and Illinois soils | 25 | No apparent degradation after 300 days | [4] |

Experimental Protocols

The data presented in this guide are derived from laboratory soil metabolism studies conducted under controlled conditions. A general outline of the methodology is provided below.

Aerobic Soil Metabolism Study Protocol

A typical aerobic soil metabolism study involves the following steps:

-

Soil Collection and Preparation: Representative soil samples are collected from the field. The soil is typically sieved to ensure homogeneity.

-

Test Substance Application: [14C]-labeled this compound is applied to the soil samples at a specified rate. The use of radiolabeled material allows for the tracking of the parent compound and its metabolites.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity)[5]. A continuous flow of air is maintained to ensure aerobic conditions. Traps for CO2 (e.g., sodium hydroxide (B78521) solution) are used to measure mineralization[4].

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction: The soil samples are extracted with organic solvents (e.g., a mixture of methyl tert-butyl ether and phosphoric acid) to separate the parent compound and its metabolites from the soil matrix[4].

-

Analysis: The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its degradation products[2][4]. Thin-Layer Chromatography (TLC) may also be used for confirmation[4].

-

Data Analysis: The concentration of the test substance over time is used to calculate the dissipation half-life (DT50), typically assuming first-order kinetics.

Anaerobic Soil Metabolism Study Protocol

The protocol for an anaerobic study is similar to the aerobic study with a key difference in the incubation conditions:

-

Induction of Anaerobic Conditions: After an initial aerobic phase to allow for some microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas like nitrogen to create anaerobic conditions.

-

Incubation and Analysis: The subsequent incubation, sampling, and analysis steps are similar to the aerobic study.

Visualizations

Soil Metabolism Pathway

Caption: Aerobic soil metabolism pathway of this compound.

Experimental Workflow for Soil Metabolism Study

Caption: General workflow for a this compound soil metabolism study.

References

impact of haloxyfop-P-methyl on soil microbial communities

An In-depth Technical Guide: The Impact of Haloxyfop-P-methyl on Soil Microbial Communities

Introduction

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broad-leaved crops.[1][2][3] It belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grasses.[3][4][5] this compound is the R-enantiomer, which is the herbicidally active isomer of the original racemic mixture.[2][4][6][7] Upon application, it is rapidly absorbed by the foliage and roots of plants.[4][5]

Given its extensive use in agriculture, understanding the non-target effects of this compound on soil ecosystems is of paramount importance. Soil microorganisms are fundamental to soil health, mediating essential processes such as nutrient cycling, organic matter decomposition, and the degradation of xenobiotics.[8][9] Any perturbation of these microbial communities by agrochemicals could have significant, long-term consequences for soil fertility and ecosystem stability. This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between this compound and soil microbial communities, focusing on its degradation, its effects on microbial diversity and function, and the experimental methodologies used for its study.

Degradation and Dissipation in the Soil Environment

Upon entering the soil, this compound undergoes rapid transformation. The ester linkage is quickly hydrolyzed to its corresponding acid form, haloxyfop-P, which is the herbicidally active molecule. This process is primarily biologically mediated by soil microorganisms.[2][6][7] Studies have shown that in sterile soil, no significant degradation or chiral inversion (conversion between S and R enantiomers) occurs, confirming the critical role of the soil microbiome.[6][7]

The half-life of the parent ester, this compound, is typically very short, often lasting only a few hours.[2][6][7] The subsequent degradation of the active haloxyfop-P acid is slower, with reported half-lives ranging from several days to weeks, depending on soil type and environmental conditions.[2][6][7] For instance, one study in the rhizosphere soil of Spartina alterniflora reported a half-life of 2.6 to 4.9 days, with near-complete dissipation by day 30.[10][11]

Table 1: Dissipation and Half-life of this compound and its Acid Metabolite in Soil

| Compound | Soil Type/Condition | Half-life (DT₅₀) | Reference |

|---|---|---|---|

| This compound | Various soils | ~0.5 days | [2] |

| Haloxyfop-P (acid) | Various soils | 9–21 days | [2] |

| Haloxyfop-P (acid) | Subsoils (low organic C) | 28–129 days | [2] |

| Haloxyfop-R-methyl | Rhizosphere soil | 2.6–4.9 days |[10][11] |

Impact on Soil Microbial Community Structure

The application of this compound can induce transient shifts in the structure and diversity of soil microbial communities. The effects appear to be dependent on the application dose, soil type, and the specific microbial populations present.

Microbial Diversity

Studies investigating the impact of this compound at recommended field application rates have shown minimal to transient effects on overall microbial diversity. One laboratory study found that a single application of pure this compound at its recommended dose did not significantly influence the alpha diversity (number of taxa or evenness) of bacterial and archaeal communities over a 60-day period.[8]

However, research in a coastal wetland ecosystem demonstrated a more dynamic response. The application of haloxyfop-R-methyl to the rhizosphere soil of Spartina alterniflora caused an initial decrease in bacterial diversity during the first week, which then recovered and, in some cases, was enhanced by day 30.[10][11] This suggests that while some susceptible microbial species may be initially inhibited, the community can demonstrate resilience and recover over time.

Table 2: Effects of this compound on Soil Microbial Diversity

| Study Type | Application Rate | Observation | Duration | Reference |

|---|---|---|---|---|

| Laboratory Microcosm | Recommended dose | No significant effect on bacterial/archaeal alpha diversity. | 60 days | [8] |

| Coastal Wetland | Not specified | Initial decrease in rhizosphere bacterial diversity (Days 1-7), followed by recovery (Days 15-30). | 30 days |[10][11] |

Community Composition

Beyond diversity metrics, this compound can alter the relative abundance of specific microbial taxa. The herbicide can act as a selective pressure, potentially inhibiting sensitive organisms while enriching for populations capable of tolerating or, more importantly, degrading the compound.

The study in the S. alterniflora rhizosphere found that haloxyfop (B150297) application increased the relative abundance of several genera known to be involved in herbicide degradation, including Pseudomonas, Acinetobacter, Pontibacter, Shewanella, and Aeromonas.[10][11] This enrichment suggests that these microorganisms may play a key role in the dissipation of haloxyfop in the soil, utilizing it as a carbon or energy source.

Table 3: Reported Changes in Relative Abundance of Key Microbial Genera Following Haloxyfop Application

| Microbial Genera | Change in Abundance | Potential Role | Reference |

|---|---|---|---|

| Pseudomonas | Increased | Herbicide degradation | [10][11] |

| Acinetobacter | Increased | Herbicide degradation | [10][11] |

| Pontibacter | Increased | Herbicide degradation | [10][11] |

| Shewanella | Increased | Herbicide degradation | [10][11] |

| Aeromonas | Increased | Herbicide degradation |[10][11] |

Impact on Soil Microbial Function and Enzyme Activity

Soil enzymes are sensitive indicators of soil health, as they mediate key biogeochemical cycles. The impact of this compound on these activities appears to be variable.

A study using recommended doses found no significant effects on fluorescein (B123965) diacetate (FDA) hydrolysis (a measure of total microbial activity) or beta-glucosidase activity (involved in the carbon cycle).[8] In contrast, another study that used twice the recommended dose reported negligible effects on phosphatase (phosphorus cycling) and urease (nitrogen cycling) activities, but observed a stimulation of dehydrogenase activity.[8] Dehydrogenase activity is often used as an indicator of overall microbial oxidative activity, and its stimulation may suggest that microorganisms are actively metabolizing the herbicide.

Table 4: Effects of this compound on Soil Enzyme Activities

| Enzyme | Application Rate | Observed Effect | Reference |

|---|---|---|---|

| Fluorescein Diacetate (FDA) Hydrolysis | Recommended | No significant effect | [8] |

| Beta-glucosidase | Recommended | No significant effect | [8] |

| Phosphatase | 2x Recommended | Negligible effect | [8] |

| Urease | 2x Recommended | Negligible effect | [8] |

| Dehydrogenase | 2x Recommended | Stimulated |[8] |

Experimental Protocols

Standardized and robust methodologies are crucial for accurately assessing the ecotoxicological effects of herbicides on soil microorganisms. Below are detailed protocols for key experiments cited in the literature.

Protocol for Herbicide Residue Analysis

This protocol outlines the quantification of this compound and its acid metabolite in soil using a modified QuEChERS method coupled with LC-MS/MS.[1][8][12]

-

Sample Preparation : Weigh 5-10 g of homogenized soil into a 50 mL centrifuge tube.

-

Extraction : Add 10 mL of deionized water and vortex. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, cap, and shake vigorously for another minute.[1]

-

Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the layers.

-

Cleanup (d-SPE) : Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18) to remove interferences. Vortex and centrifuge.

-

Analysis : Dilute the final extract with a suitable mobile phase and inject it into an LC-MS/MS system. Use a C18 column for separation. Monitor for the specific mass transitions of this compound and haloxyfop-P acid.[12]

Protocol for Microbial Community Analysis via 16S rRNA Sequencing

This protocol describes the characterization of bacterial and archaeal communities.[8][10]

-

DNA Extraction : Extract total genomic DNA from 0.25-0.5 g of soil using a commercially available soil DNA isolation kit, following the manufacturer's instructions. Assess DNA quality and quantity using a spectrophotometer.

-

PCR Amplification : Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters.

-

Library Preparation : Purify the PCR products (amplicons) and pool them in equimolar concentrations to create the sequencing library.

-

High-Throughput Sequencing : Sequence the prepared library on a platform such as Illumina MiSeq or HiSeq.

-

Bioinformatic Analysis :

-

Quality Control : Trim raw sequence reads to remove low-quality bases and adapters.

-

OTU/ASV Clustering : Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment : Assign taxonomy to each OTU/ASV using a reference database (e.g., SILVA, Greengenes).

-

Diversity Analysis : Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity (e.g., Bray-Curtis dissimilarity) to compare community structure between treatments.

-

Protocol for Soil Enzyme Activity Assays

-

Dehydrogenase Activity :

-

Incubate soil samples with 2,3,5-triphenyltetrazolium chloride (TTC).

-

TTC acts as an artificial electron acceptor and is reduced by microbial dehydrogenases to triphenyl formazan (B1609692) (TPF), a red-colored compound.

-

Extract the TPF with methanol (B129727) or ethanol (B145695) and quantify its concentration spectrophotometrically at ~485 nm.[8]

-

-

Phosphatase Activity :

-

Incubate soil samples with a buffered solution (pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase) containing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[13]

-

Phosphatase enzymes in the soil hydrolyze pNPP, releasing p-nitrophenol (pNP).

-

Stop the reaction and extract the yellow-colored pNP with CaCl₂ and NaOH.

-

Measure the absorbance of the extract at 410 nm.[13]

-

-

Urease Activity :

-

Incubate soil samples with a urea (B33335) solution in a buffer.

-

Urease hydrolyzes urea to ammonium (B1175870) (NH₄⁺).

-

Extract the ammonium with a KCl solution and quantify it colorimetrically using the indophenol (B113434) blue method at ~630 nm.

-

Conclusion and Future Directions

The available evidence indicates that this compound, when applied at recommended rates, exerts minimal and largely transient effects on soil microbial communities.[8] The rapid, microbially-mediated degradation of the herbicide to its acid form, followed by slower metabolism, is a key process.[2][6][7] While initial, short-term decreases in bacterial diversity can occur, the soil microbiome generally demonstrates resilience, with recovery observed over time.[10][11]

A notable impact is the selective enrichment of herbicide-degrading bacteria, such as Pseudomonas and Acinetobacter, which highlights the functional adaptation of the microbial community to the presence of the xenobiotic.[10][11] Effects on soil enzyme activities appear variable, with some studies showing no significant impact while others report stimulation of specific enzymes like dehydrogenase, possibly linked to the metabolic processing of the herbicide.[8]

Future research should focus on:

-

Long-term and Repeated Applications : Most studies are short-term. Investigating the chronic effects of repeated, annual applications is crucial for understanding real-world agricultural scenarios.[8][14]

-

Formulation Effects : Research often uses the pure active ingredient. Studies on commercial formulations are needed, as adjuvants and other components may have their own distinct effects on soil microbes.[8][15]

-

Functional Redundancy : Exploring the impact on specific microbial functions beyond general enzyme assays, such as nitrogen fixation, nitrification, and phosphorus solubilization, using metagenomic and metatranscriptomic approaches.

-

Interaction with Other Stressors : Assessing how the effects of this compound are modulated by other environmental factors common in agriculture, such as drought, altered pH, or the presence of other agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. fao.org [fao.org]

- 3. pomais.com [pomais.com]

- 4. Haloxyfop-P (Ref: DE 535 acid) [sitem.herts.ac.uk]

- 5. This compound (Ref: DE 535) [sitem.herts.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Environmental behavior of the chiral herbicide haloxyfop. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Influence of the herbicide haloxyfop-R-methyl on bacterial diversity in rhizosphere soil of Spartina alterniflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Herbicides Have Minimal and Variable Effects on the Structure and Function of Bacterial Communities in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicology of Haloxyfop-P-methyl in Terrestrial Ecosystems: A Technical Guide

An in-depth analysis of the environmental fate and non-target effects of the herbicide Haloxyfop-P-methyl, providing researchers, scientists, and drug development professionals with a comprehensive overview of its ecotoxicological profile in terrestrial environments.

This compound is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its efficacy lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid synthesis pathway of grasses.[2][3][4][5][6][7] This targeted mode of action ensures that while grassy weeds are effectively controlled, broadleaf crops remain largely unaffected.[2][3][4] This technical guide delves into the ecotoxicology of this compound in terrestrial ecosystems, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent pathways and workflows.

Environmental Fate and Degradation

This compound, the R-enantiomer of haloxyfop-methyl, is the herbicidally active form.[4][8][9][10] In the environment, this compound esters are rapidly hydrolyzed to the active ingredient, haloxyfop-P acid.[5][11]

In Soil:

The degradation of this compound in soil is a relatively rapid process, primarily driven by microbial activity.[9][10] The initial and most significant transformation is the hydrolysis of the methyl ester to haloxyfop-P acid. This is followed by the degradation of the acid itself.

Under aerobic conditions, this compound has a very short half-life. For instance, in one study, the half-life of this compound in soil was found to be approximately 0.5 days, with the primary metabolite being haloxyfop-P acid.[8] The subsequent degradation of haloxyfop-P acid is also microbially mediated, with reported half-lives ranging from 9 to 21 days in various soil types.[8] In sterile soil, the degradation of haloxyfop-P acid is significantly slower, confirming the crucial role of microorganisms in its dissipation.[9][10] Photolysis on the soil surface is considered to have a negligible effect on the degradation of this compound compared to microbial metabolism.[8]

Degradation Pathway in Soil

The degradation of this compound in soil primarily follows a two-step process:

-

Hydrolysis: The ester linkage of this compound is rapidly cleaved to form haloxyfop-P acid.

-

Microbial Degradation: Soil microorganisms further break down the haloxyfop-P acid into smaller, less complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]

- 3. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 4. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 5. fao.org [fao.org]

- 6. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 7. This compound (Ref: DE 535) [sitem.herts.ac.uk]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. FAO Knowledge Repository [openknowledge.fao.org]

Mode of Action Differences Between Monocots and Dicots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the differential modes of action of various chemical compounds, primarily herbicides, between monocotyledonous (monocot) and dicotyledonous (dicot) plants. Understanding these differences is fundamental for the development of selective herbicides and other agrochemicals, as well as for advancing our knowledge of plant physiology and biochemistry. This document outlines the key physiological, biochemical, and genetic factors that underpin this selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Basis of Selectivity

The selective control of weeds in agriculture is largely dependent on the inherent biological differences between monocots and dicots. These differences manifest at multiple levels, from gross morphology to the molecular structure of target enzymes. Herbicides are designed to exploit these dissimilarities to control unwanted weeds (typically dicots in monocot crops, or monocots in dicot crops) while leaving the crop unharmed.[1][2]

The primary mechanisms governing this selectivity can be categorized as follows:

-

Differential Target Site: The herbicide's target enzyme or protein may have structural variations between monocots and dicots, leading to differential binding affinity.

-

Differential Metabolism: The tolerant plant species may be able to metabolize and detoxify the herbicide more rapidly than the susceptible species.

-

Differential Uptake and Translocation: Morphological and physiological differences, such as leaf structure, cuticle thickness, and vascular arrangement, can affect the absorption and movement of the herbicide within the plant.[3]

This guide will explore these mechanisms in detail for major herbicide classes.

Acetyl-CoA Carboxylase (ACCase) Inhibitors

ACCase inhibitors, often referred to as "graminicides," are a cornerstone for controlling grass (monocot) weeds in broadleaf (dicot) crops.[4] They belong to two main chemical families: the aryloxyphenoxypropionates (FOPs) and the cyclohexanediones (DIMs).

Mechanism of Action and Selectivity

The selectivity of ACCase inhibitors is a classic example of a target-site-based difference.

-

Monocots (Grasses): In the plastids of most monocotyledonous plants, ACCase exists as a large, multi-domain homomeric protein. This "eukaryotic" form is highly sensitive to FOP and DIM herbicides.[5]

-

Dicots: Most dicotyledonous plants possess a heteromeric ACCase in their plastids, where the different enzymatic domains are separate subunits encoded by different genes. This "prokaryotic" form of the enzyme is naturally resistant to ACCase-inhibiting herbicides because the herbicides cannot effectively bind to it.[5]

This fundamental difference in the enzyme's structure is the primary reason for the high degree of selectivity.

Quantitative Data: ACCase Inhibitor Efficacy

The following table summarizes the differential efficacy of selected ACCase inhibitors on various monocot and dicot species, presented as I50 (50% inhibitory concentration) values from in vitro enzyme assays.

| Herbicide | Chemical Class | Monocot Species | ACCase Activity (nmol h-1 mg-1 protein) | Dicot Species | ACCase Activity (nmol h-1 mg-1 protein) | Reference |

| Clethodim | Cyclohexanedione | Echinochloa crus-galli (Barnyardgrass) | 0.085 | Zea mays (Maize) | > 0.5 (Tolerant) | [6] |

| Compound 3d | Cyclohexanedione | Echinochloa crus-galli (Barnyardgrass) | 0.061 | Zea mays (Maize) | Safe at 300 g ai/ha | [6] |

Note: Lower values indicate higher inhibitory activity.

Experimental Protocol: In Vitro ACCase Enzyme Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of a compound against ACCase, adapted from bioluminescence-based assays.

Objective: To quantify the IC50 value of a test compound against ACCase by measuring the production of ADP.

Materials:

-

ACCase enzyme (purified from the target plant species)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

Substrates: ATP, Acetyl-CoA, NaHCO3

-

Test compound (e.g., herbicide) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

384-well microplate (white, opaque)

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare working solutions of the ACCase enzyme, substrates (ATP, Acetyl-CoA, NaHCO3), and serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration remains low (e.g., <1%) to avoid solvent effects.

-

Assay Setup: In a 384-well plate, add the following to each well:

-

2.5 µL of the test compound dilution (or DMSO for control).

-

5 µL of the ACCase enzyme solution.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Reaction Initiation: Add 2.5 µL of the substrate mix (containing ATP, Acetyl-CoA, and NaHCO3) to each well to start the reaction.

-

Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for a set period (e.g., 30-60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the ACCase reaction and deplete unused ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate to stabilize the luminescent signal (e.g., 30-60 minutes at room temperature).

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization: ACCase Inhibition Workflow

Caption: Workflow for an in vitro ACCase inhibition assay.

Synthetic Auxin Herbicides

Synthetic auxins (e.g., 2,4-D, dicamba) were among the first selective herbicides developed and are used extensively to control broadleaf (dicot) weeds in grass (monocot) crops like corn and wheat.[7][8] Their mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), but they are more stable and cause uncontrolled, lethal growth in susceptible plants.[7]

Mechanism of Action and Selectivity

The selectivity of synthetic auxins is more complex than that of ACCase inhibitors and involves multiple factors. While the core auxin signaling pathway is conserved between monocots and dicots, subtle differences in transport, metabolism, and receptor interactions contribute to the differential response.[3][8]

-

Vascular Structure: Dicots have their vascular tissues arranged in a ring, which can be disrupted by the uncontrolled cell division induced by synthetic auxins. In contrast, the scattered vascular bundles in monocot stems are less susceptible to this type of damage.

-

Metabolism: Tolerant monocots often metabolize synthetic auxins more rapidly than susceptible dicots, preventing the accumulation of the herbicide to lethal concentrations.[[“]]

-

Receptor and Signaling: At high concentrations, synthetic auxins overwhelm the auxin signaling pathway in dicots, leading to massive expression of growth-related genes, ethylene (B1197577) production, and ultimately, cell death. Monocots appear to have a less sensitive perception or response to these synthetic compounds.[3] The primary auxin receptors are the TIR1/AFB family of F-box proteins, which, upon binding auxin, target Aux/IAA transcriptional repressors for degradation. This frees up Auxin Response Factors (ARFs) to regulate gene expression. Differences in the affinity of various TIR1/AFB proteins for different synthetic auxins may contribute to selectivity.[1]

Quantitative Data: Synthetic Auxin Efficacy

The following table presents data on the binding affinity of various auxins to different Arabidopsis (dicot) auxin receptors.

| Compound | Chemical Class | AtTIR1 Binding (KD, µM) | AtAFB5 Binding (KD, µM) | Reference |

| IAA (Natural Auxin) | Indoleacetic Acid | 0.13 | 0.04 | [1] |

| 2,4-D | Phenoxy-carboxylate | 0.83 | 0.22 | [1] |

| Dicamba | Benzoate | >100 | >100 | [1] |

| Picloram | Pyridine-carboxylate | 28 | 1.1 | [1] |

Note: KD (dissociation constant) is a measure of binding affinity; lower values indicate stronger binding.

Experimental Protocol: Auxin Receptor Binding Assay (Surface Plasmon Resonance)

This protocol describes a surface plasmon resonance (SPR)-based assay to measure the binding of auxinic compounds to the TIR1/AFB receptors in real-time.

Objective: To determine the kinetic binding parameters (association and dissociation rates) of a test compound to an auxin receptor.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant TIR1/AFB protein

-

Synthetic peptide corresponding to an Aux/IAA degron (e.g., from IAA7)

-

Test compound (e.g., synthetic auxin)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit for ligand immobilization

Procedure:

-

Chip Preparation: Immobilize the Aux/IAA degron peptide onto the surface of the sensor chip using standard amine coupling chemistry.

-

Assay Setup:

-

Prepare a series of dilutions of the purified TIR1/AFB protein in running buffer.

-

Prepare solutions of the TIR1/AFB protein mixed with various concentrations of the test compound. A control sample will contain the TIR1/AFB protein with no test compound.

-

-

Binding Measurement:

-

Inject the prepared samples over the sensor chip surface at a constant flow rate.

-

The SPR instrument measures the change in refractive index (measured in Response Units, RU) as the protein binds to the immobilized peptide. The presence of a competing auxin will reduce the amount of TIR1/AFB that can bind the peptide, resulting in a lower signal.

-

-

Data Acquisition: Record the sensorgrams (RU vs. time) for each sample injection. The sensorgram shows an association phase during sample injection and a dissociation phase during the buffer wash.

-

Data Analysis:

-

Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Compare the binding kinetics in the presence and absence of the test compound to determine its effect on the receptor-degron interaction.

-

Visualization: Simplified Auxin Signaling Pathway

Caption: Differential response to synthetic auxins in dicots vs. monocots.

Other Herbicide Classes and Mechanisms

Acetolactate Synthase (ALS) Inhibitors

ALS inhibitors (e.g., sulfonylureas, imidazolinones) target the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids.[10] Unlike ACCase inhibitors, the selectivity of ALS inhibitors is generally not based on major structural differences in the target enzyme between monocots and dicots. Instead, selectivity is almost exclusively achieved through differential metabolism .[10] Crop plants like corn and wheat possess robust cytochrome P450 enzyme systems that can rapidly hydroxylate and detoxify the herbicide, while susceptible weeds cannot.

Glyphosate (B1671968)

Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway. It is a broad-spectrum, non-selective herbicide. Selectivity is not inherent to the molecule's mode of action but is achieved through genetic engineering. Crops are made resistant to glyphosate by inserting a gene from Agrobacterium sp. strain CP4 that produces a glyphosate-insensitive form of the EPSP synthase enzyme.

Experimental Protocol: Herbicide Uptake and Translocation

This protocol describes a general method for studying how herbicides are absorbed and moved within a plant using a radiolabeled compound.

Objective: To quantify the absorption and translocation of a 14C-labeled herbicide in monocot and dicot species.

Materials:

-

14C-labeled herbicide.

-

Formulated ("cold") herbicide and appropriate adjuvants.

-

Test plants (monocot and dicot species) grown to a specific stage.

-

Microsyringe.

-

Leaf wash solution (e.g., water:acetone mix).

-

Scintillation vials and scintillation cocktail.

-

Liquid Scintillation Counter (LSC).

-

Biological Oxidizer.

-

Phosphor imager and imaging plates (for visualization).

Procedure:

-

Treatment Solution: Prepare a treatment solution containing the formulated herbicide at a field-relevant concentration, adjuvants, and a known amount of the 14C-labeled herbicide.

-

Application:

-

Select a specific leaf on each test plant for application (e.g., the second fully expanded leaf).

-

Using a microsyringe, apply a small, precise volume (e.g., 1-10 µL) of the treatment solution as small droplets onto the adaxial leaf surface.

-

-

Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

-

Quantifying Absorption:

-

Excise the treated leaf.

-

Wash the leaf surface with the wash solution to remove any unabsorbed herbicide.

-

Quantify the radioactivity in the wash solution using an LSC.

-

Absorption is calculated as (Total radioactivity applied - Radioactivity in wash) / Total radioactivity applied * 100.

-

-

Quantifying Translocation:

-

Section the plant into different parts (e.g., treated leaf, shoot above treated leaf, shoot below treated leaf, roots).

-

Dry and weigh each section.

-

Combust each plant section in a biological oxidizer. The 14CO2 produced is trapped in a scintillation cocktail.

-

Quantify the radioactivity in each section using an LSC.

-

Translocation is the amount of radioactivity found in all plant parts excluding the treated leaf.

-

-

Visualization (Autoradiography):

-